molecular formula C11H14ClNO4S B14053994 2-Amino-3-phenylmethoxycarbonylsulfanylpropanoic acid;hydrochloride

2-Amino-3-phenylmethoxycarbonylsulfanylpropanoic acid;hydrochloride

Cat. No.: B14053994
M. Wt: 291.75 g/mol
InChI Key: BHHZAGMIVRJIIO-UHFFFAOYSA-N
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Description

2-Amino-3-phenylmethoxycarbonylsulfanylpropanoic acid;hydrochloride is a complex organic compound that features both amino and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-phenylmethoxycarbonylsulfanylpropanoic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-3-mercaptopropanoic acid with phenylmethoxycarbonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-phenylmethoxycarbonylsulfanylpropanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Amino-3-phenylmethoxycarbonylsulfanylpropanoic acid;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-phenylmethoxycarbonylsulfanylpropanoic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-mercaptopropanoic acid: Similar structure but lacks the phenylmethoxycarbonyl group.

    2-Amino-3-phenylpropanoic acid: Similar structure but lacks the sulfanyl group.

    3-Phenylmethoxycarbonylsulfanylpropanoic acid: Similar structure but lacks the amino group.

Uniqueness

2-Amino-3-phenylmethoxycarbonylsulfanylpropanoic acid;hydrochloride is unique due to the presence of both amino and sulfanyl groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H14ClNO4S

Molecular Weight

291.75 g/mol

IUPAC Name

2-amino-3-phenylmethoxycarbonylsulfanylpropanoic acid;hydrochloride

InChI

InChI=1S/C11H13NO4S.ClH/c12-9(10(13)14)7-17-11(15)16-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H,13,14);1H

InChI Key

BHHZAGMIVRJIIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)SCC(C(=O)O)N.Cl

Origin of Product

United States

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